Product packaging for methyl N-(piperidin-4-ylmethyl)carbamate(Cat. No.:CAS No. 383868-77-7)

methyl N-(piperidin-4-ylmethyl)carbamate

货号: B1451681
CAS 编号: 383868-77-7
分子量: 172.22 g/mol
InChI 键: POBKPZBWICFDKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

methyl N-(piperidin-4-ylmethyl)carbamate is a piperidine-based chemical compound serving as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The structure features a carbamate moiety, which is frequently employed as a protecting group for amines, and a piperidine ring, a common scaffold in bioactive molecules . While the specific biological profile of this compound is not fully delineated, piperidine derivatives are extensively investigated in drug discovery and are known to act as key components in compounds with a wide range of activities . Researchers utilize this and related carbamate-protected piperidines as versatile synthons for the development of more complex molecules, including potential enzyme agonists and other pharmacologically active agents . As with all compounds of this nature, proper handling procedures should be followed. This product is intended for research purposes in laboratory settings only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B1451681 methyl N-(piperidin-4-ylmethyl)carbamate CAS No. 383868-77-7

属性

CAS 编号

383868-77-7

分子式

C8H16N2O2

分子量

172.22 g/mol

IUPAC 名称

methyl N-(piperidin-4-ylmethyl)carbamate

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)10-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI 键

POBKPZBWICFDKN-UHFFFAOYSA-N

SMILES

COC(=O)NCC1CCNCC1

规范 SMILES

COC(=O)NCC1CCNCC1

产品来源

United States

科学研究应用

Scientific Research Applications

  • Medicinal Chemistry
    • Synthesis of Bioactive Compounds : Methyl N-(piperidin-4-ylmethyl)carbamate serves as an intermediate in the synthesis of various medicinal agents. Its structural features allow for modifications that can lead to new therapeutic agents targeting different biological pathways.
    • Neuropharmacology : Research indicates that compounds containing a piperidine moiety can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity
    • Studies have demonstrated that this compound exhibits antibacterial properties against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound in developing new antibiotics .
  • Cancer Research
    • Preliminary investigations into related compounds have shown significant cytotoxicity against various cancer cell lines. This suggests that this compound could be explored for its anticancer properties.

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively reduced biofilm formation in bacterial cultures, particularly against strains of Salmonella. These findings support its use in combination therapies to enhance the efficacy of existing antibiotics .

Binding Affinity Studies

Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in central nervous system signaling pathways. This suggests potential applications in drug development targeting neurological conditions .

Comparative Analysis Table

Application AreaFindings/InsightsRelevant Studies
Medicinal ChemistryIntermediate for bioactive compound synthesis,
Antimicrobial ActivityEffective against MRSA and Salmonella biofilms ,
Cancer ResearchCytotoxicity against cancer cell lines
NeuropharmacologyNeuroprotective effects observed
Binding AffinityStrong interactions with CNS receptors

相似化合物的比较

Key Observations :

  • Ester Group Variation : Methyl and tert-butyl esters enhance metabolic stability compared to benzyl or phenyl esters, which may undergo faster enzymatic cleavage .
  • Ring Substitution : Piperidine derivatives with pyridyl or piperazinyl groups exhibit distinct hydrogen-bonding patterns and solubility profiles .

tert-Butyl Analogs

tert-Butyl N-(piperidin-4-ylmethyl)carbamate (CAS: 135632-53-0) is synthesized via nucleophilic substitution of tert-butyl chloroformate with piperidin-4-ylmethanamine. Yields vary significantly based on the piperidine substitution position:

  • tert-Butyl (piperidin-4-ylmethyl)carbamate : 40% yield .
  • tert-Butyl (piperidin-3-ylmethyl)carbamate : 87% yield .

The lower yield for the 4-substituted derivative suggests steric hindrance at the 4-position of the piperidine ring .

Chloroacetyl Derivatives

[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS: Not listed) demonstrates the introduction of electrophilic chloroacetyl groups, enabling further functionalization via nucleophilic acyl substitution .

Stability and Pharmacokinetics

  • Hydrolytic Stability : Carbamates generally exhibit greater stability than esters. For example, nipecotic acid prodrugs with carbamate groups show prolonged plasma half-lives compared to ester analogs .
  • Crystallinity : Benzyl N-(4-pyridyl)carbamate forms layered structures via N–H⋯N hydrogen bonds, enhancing crystallinity and purity .

准备方法

Reductive Amination and Carbamate Formation via Benzyl-Protected Piperidin-4-one

One efficient and scalable method starts with 1-benzylpiperidin-4-one as the key intermediate. The process involves:

  • Step 1: Reductive Amination
    1-benzylpiperidin-4-one undergoes reductive amination with ammonia in the presence of Raney-Nickel catalyst. This step converts the ketone to the corresponding piperidin-4-ylamine derivative.
  • Step 2: Deprotection
    The benzyl protecting group is removed by catalytic hydrogenation, yielding the free piperidin-4-ylmethylamine.
  • Step 3: Carbamate Formation
    The free amine is reacted with methyl chloroformate (or equivalent carbamoylating agents) to form methyl N-(piperidin-4-ylmethyl)carbamate.
  • Step 4: Salt Formation
    The carbamate can be converted into its para-toluene sulfonate salt to improve stability and handling.

This method is advantageous due to the use of commercially available raw materials, short reaction times, and high yields, making it suitable for large-scale manufacturing.

Step Reagents/Conditions Outcome Notes
1 1-benzylpiperidin-4-one, NH3, Raney-Ni Reductive amination to amine Efficient, high yield
2 Pd/C hydrogenation Benzyl deprotection Mild conditions
3 Methyl chloroformate or equivalent Carbamate formation High selectivity for carbamate
4 Para-toluene sulfonic acid Salt formation Enhances stability and purity

Carbamoylation Using Activated Carbonates and Chloroformates

Carbamoylation of secondary amines such as piperidin-4-ylmethylamine can be efficiently achieved using activated reagents:

  • 4-Nitrophenyl Chloroformate
    This reagent reacts with the amine to form carbamate esters under mild conditions. The reaction typically proceeds in an organic solvent like dichloromethane with a base (e.g., triethylamine) to neutralize HCl formed.
  • N-Hydroxysuccinimide (NHS) Esters and Disuccinimidyl Carbonates (DSC)
    These reagents offer mild and reliable routes to carbamates, with the advantage of forming stable intermediates that react cleanly with amines to give carbamates in high purity and yield.
  • Carbonylimidazolides
    Prepared from primary amines, these intermediates react in situ with nucleophiles such as alcohols to yield carbamates. The products often precipitate out, facilitating purification.

These methods are widely used in medicinal chemistry for their mildness, scalability, and compatibility with sensitive functional groups.

Carbamoylating Agent Reaction Conditions Advantages Typical Yield
4-Nitrophenyl chloroformate Organic solvent, base (e.g., Et3N) Mild, selective carbamoylation High (>80%)
Disuccinimidyl carbonate Mild, room temperature Stable intermediates, scalable High
Carbonylimidazolide In situ reaction with nucleophile Easy purification by precipitation High

Direct Reaction of Piperidin-4-ylmethylamine with Methyl Chloroformate

A straightforward approach involves:

  • Reacting piperidin-4-ylmethylamine directly with methyl chloroformate under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or sodium bicarbonate is used to neutralize the acid byproduct.
  • The reaction is monitored by LC-MS or NMR for completion.
  • The product is isolated by precipitation or extraction, followed by drying under reduced pressure.

This method is commonly employed due to its simplicity and the commercial availability of reagents.

Alternative Synthetic Routes Involving Carbamate Derivatives

Additional synthetic strategies reported include:

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Catalysts Conditions Yield Range Scale Suitability Notes
1 1-Benzylpiperidin-4-one NH3, Raney-Ni, Pd/C, methyl chloroformate Reductive amination, hydrogenation, carbamoylation 75–90% Large scale Efficient, scalable, high purity
2 Piperidin-4-ylmethylamine 4-Nitrophenyl chloroformate, base Room temperature, mild 80–95% Lab to pilot scale Mild conditions, good selectivity
3 Piperidin-4-ylmethylamine Methyl chloroformate, base 0–5 °C, inert solvent 70–85% Lab scale Simple, direct approach
4 Piperidine derivatives Phenyl chloroformate, Pd catalysts Variable, includes cross-coupling Variable Specialized synthesis For functionalized derivatives

Research Findings and Notes

  • The reductive amination route with Raney-Ni catalyst is notable for its high efficiency and shorter reaction times, making it preferred for industrial synthesis.
  • Carbamoylation using activated esters like 4-nitrophenyl chloroformate provides excellent yields and purity, with mild reaction conditions compatible with sensitive substrates.
  • Purification often involves precipitation techniques using cold ethanol and aqueous salt solutions, followed by centrifugation and drying under reduced pressure to achieve high purity products.
  • Hydrogenation for benzyl deprotection is generally performed under mild Pd/C catalysis, preserving the carbamate functionality.
  • The choice of method depends on scale, availability of starting materials, and desired purity.

常见问题

Q. What are the established synthetic routes for methyl N-(piperidin-4-ylmethyl)carbamate, and how do reaction conditions influence yield?

this compound can be synthesized via carbamate formation by reacting piperidin-4-ylmethylamine with methyl chloroformate under controlled basic conditions (e.g., using triethylamine as a base). Key steps include:

  • Amine Activation : Pre-activation of the piperidine nitrogen with a base to enhance nucleophilicity.
  • Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred to stabilize intermediates .
  • Temperature Control : Reactions are typically conducted at 0–5°C to minimize side reactions such as over-alkylation .
    Yield optimization (~70–80%) requires stoichiometric precision and inert atmosphere conditions to prevent hydrolysis of the carbamate group .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the carbamate linkage and piperidine ring substitution. Key signals include the methyl carbamate proton (δ ~3.6–3.8 ppm) and the piperidine methylene group (δ ~2.4–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C8_8H16_{16}N2_2O2_2: 172.1212 Da) and detects impurities .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain in the piperidine-carbamate system .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Discrepancies often arise from:

  • Disorder in the Piperidine Ring : Use restraints in SHELXL refinement to model dynamic ring puckering .
  • Hydrogen Bonding Ambiguities : Employ neutron diffraction or low-temperature (<100 K) X-ray studies to resolve H-atom positions in carbamate groups .
  • Validation Tools : Cross-check with computational chemistry (DFT calculations) to compare experimental and theoretical bond lengths .

Q. What strategies address low yields in the synthesis of this compound under scale-up conditions?

  • Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Purification Challenges : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate unreacted amine and byproducts .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat dissipation and reaction homogeneity .

Q. How does the carbamate group influence biological activity in piperidine-based analogs?

  • Metabolic Stability : The carbamate group reduces first-pass metabolism compared to ester or amide analogs, enhancing bioavailability in pharmacological studies .
  • Enzyme Interactions : Molecular docking studies suggest hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., in cholinesterases or opioid receptors) .
  • Toxicity Screening : Assess carbamate hydrolysis products (e.g., methylamine) using in vitro hepatocyte models to predict metabolite-related toxicity .

Methodological Considerations

  • Contradictory Data : Conflicting NMR or crystallographic results may arise from polymorphism or solvent effects. Replicate experiments under varied conditions (e.g., solvent polarity) to identify dominant conformers .
  • Synthetic Byproducts : Monitor for N-methylated byproducts via LC-MS and adjust reaction stoichiometry to suppress over-alkylation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。